molecular formula C23H26N4O3S B2867509 N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE CAS No. 1112441-67-4

N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B2867509
CAS No.: 1112441-67-4
M. Wt: 438.55
InChI Key: XJNUGRFVXBAKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique thieno[3,2-d]pyrimidin-4-one core structure, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of proteases or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(CYCLOPROPYLMETHYL)-1-[3-(3-METHOXYPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-[3-(3-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-18-6-2-5-17(12-18)27-22(29)20-19(9-11-31-20)25-23(27)26-10-3-4-16(14-26)21(28)24-13-15-7-8-15/h2,5-6,9,11-12,15-16H,3-4,7-8,10,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUGRFVXBAKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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